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molecular formula C12H12BrNO3 B8327830 5-Bromo-8-methoxymethoxy-6-methyl-1H-quinolin-2-one

5-Bromo-8-methoxymethoxy-6-methyl-1H-quinolin-2-one

Cat. No. B8327830
M. Wt: 298.13 g/mol
InChI Key: BRXWLXNLRQLPTD-UHFFFAOYSA-N
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Patent
US08658673B2

Procedure details

Methoxymethyl chloride (410 μL) was added to a suspension of potassium carbonate (1.24 g) in a solution of 5-bromo-8-hydroxy-6-methyl-1H-quinolin-2-one (480 mg) in dimethylformamide (9 mL) at 0° C. The reaction mixture is stirred for 18 hours at room temperature, filtered, the solvent removed in vacuo, and the product purified by flash column chromatography on silica gel, eluting with 2% methanol in dichloromethane.
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
5-bromo-8-hydroxy-6-methyl-1H-quinolin-2-one
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[Br:11][C:12]1[C:21]([CH3:22])=[CH:20][C:19]([OH:23])=[C:18]2[C:13]=1[CH:14]=[CH:15][C:16](=[O:24])[NH:17]2>CN(C)C=O>[Br:11][C:12]1[C:21]([CH3:22])=[CH:20][C:19]([O:23][CH2:1][O:2][CH3:3])=[C:18]2[C:13]=1[CH:14]=[CH:15][C:16](=[O:24])[NH:17]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
410 μL
Type
reactant
Smiles
COCCl
Name
Quantity
1.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
5-bromo-8-hydroxy-6-methyl-1H-quinolin-2-one
Quantity
480 mg
Type
reactant
Smiles
BrC1=C2C=CC(NC2=C(C=C1C)O)=O
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 2% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=C2C=CC(NC2=C(C=C1C)OCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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